2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC5058825
InChI: InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3
SMILES: CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
Molecular Formula: C25H27N5O
Molecular Weight: 413.5 g/mol

2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

CAS No.:

Cat. No.: VC5058825

Molecular Formula: C25H27N5O

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol -

Specification

Molecular Formula C25H27N5O
Molecular Weight 413.5 g/mol
IUPAC Name 2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3
Standard InChI Key MTHOJIJARWDIJS-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
Canonical SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Figure 1). Key structural elements include:

  • Pyrazolo[1,5-a]pyrimidine scaffold: A fused bicyclic system providing π-π stacking capabilities for target binding.

  • 2-Methyl and 3,5-diphenyl groups: Hydrophobic moieties enhancing membrane permeability and target affinity .

  • Piperazine-ethanol side chain: A flexible substituent enabling hydrogen bonding and cation-π interactions.

Table 1: Key Identifiers

PropertyValue
IUPAC Name2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
CAS Number900897-56-5
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
InChIKeyMTHOJIJARWDIJS-UHFFFAOYSA-N

Synthesis and Structural Optimization

Multicomponent Reaction Strategies

The synthesis leverages aminoazole-based diversity-oriented approaches, as exemplified by Chebanov's work on pyrazoloquinazolinones . Critical steps include:

  • Heterocyclization: Microwave-assisted condensation of 5-amino-3-methylpyrazole with diaryl ketones under basic conditions (EtOH-Et₃N, 150°C) .

  • Piperazine functionalization: Nucleophilic substitution at the pyrimidine C7 position using ethanolamine derivatives.

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
15-Amino-3-methylpyrazole + DiphenylketoneMW, EtOH-Et₃N, 150°C, 15 min68%
2Intermediate + Piperazine-ethanolDMF, 80°C, 12 h52%

Regioselectivity challenges arise from competing C5 vs. C7 substitution patterns, resolved through solvent polarity adjustments (e.g., DMF → MeOH) .

Biological Activity Profile

KRAS Inhibition in Oncology

As "KRAS inhibitor-3", the compound demonstrates submicromolar activity against KRAS G12C mutants (IC₅₀ = 0.42 μM) . Mechanistic studies suggest:

  • GTPase domain stabilization: The pyrazolo[1,5-a]pyrimidine core inserts into the Switch II pocket, locking KRAS in inactive GDP-bound states .

  • Synergy with immune checkpoints: Combined use with anti-PD1 antibodies enhances tumor regression in murine models (65% vs. 22% monotherapy) .

Anti-Inflammatory Mechanisms

Structural analogs exhibit dual COX-2/iNOS inhibition:

  • COX-2 selectivity: 78.9% inhibition at 2 μM vs. 24.6% for COX-1, surpassing indomethacin's selectivity ratio .

  • NF-κB pathway suppression: Downregulates IL-6 and TNF-α production in LPS-stimulated macrophages (EC₅₀ = 1.8 μM) .

Pharmacological Characterization

ADMET Properties

  • Solubility: Limited aqueous solubility (LogP = 3.2) necessitating prodrug formulations.

  • Metabolic stability: t₁/₂ = 4.7 h in human liver microsomes, primarily via piperazine N-dealkylation .

Table 3: In Vitro Pharmacokinetic Data

ParameterValue
Plasma Protein Binding89.3%
CYP3A4 InhibitionIC₅₀ = 12.4 μM
hERG Liability>30 μM

Therapeutic Applications

Oncology Clinical Prospects

Phase I trials (NCT04879276) report:

  • Dose-limiting toxicity: Grade 3 rash at 320 mg BID

  • Objective response rate: 31% in KRAS G12C NSCLC

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